(4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one
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Overview
Description
(4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives, which undergo cyclization in the presence of catalysts such as Lewis acids. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one: An enantiomer with similar properties but different stereochemistry.
2,3-Dimethylcyclopent-2-en-1-one: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Hydroxycyclopent-2-en-1-one: Lacks the methyl groups, affecting its chemical behavior.
Properties
CAS No. |
76116-18-2 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(4R)-4-hydroxy-2,3-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)7(9)3-6(4)8/h6,8H,3H2,1-2H3/t6-/m1/s1 |
InChI Key |
ATQJBPFRWRKKDL-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@H]1O)C |
Canonical SMILES |
CC1=C(C(=O)CC1O)C |
Origin of Product |
United States |
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